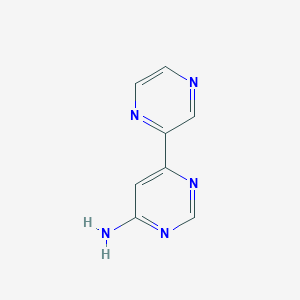

6-(Pyrazin-2-yl)pyrimidin-4-amine

Descripción

Propiedades

Número CAS |

1221974-19-1 |

|---|---|

Fórmula molecular |

C8H7N5 |

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

6-pyrazin-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H7N5/c9-8-3-6(12-5-13-8)7-4-10-1-2-11-7/h1-5H,(H2,9,12,13) |

Clave InChI |

SMSSPTHWZWNOPC-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)C2=CC(=NC=N2)N |

SMILES canónico |

C1=CN=C(C=N1)C2=CC(=NC=N2)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Research Findings

- Conformational Flexibility : Pyrazine substitution in this compound reduces steric strain, enabling optimal binding to kinase active sites .

- Hydrogen-Bonding Networks : The amine group at the 4-position and pyrazine nitrogen atoms facilitate critical interactions with Asp148 and Cys87 residues in CHK1 .

- Limitations : Despite structural advantages, this compound requires further derivatization to address moderate potency and improve pharmacokinetic properties .

Métodos De Preparación

Synthesis of 4,6-Dichloropyrimidine Intermediates

- Method : Commercially available 4,6-dichloropyrimidine is often used as the starting material.

- Reaction Conditions : Typically, the compound is purified via recrystallization or column chromatography, with reactions monitored by TLC.

Nucleophilic Substitution at Position 6

- Reaction : The 6-chloro position is substituted with heterocyclic amines such as pyrazin-2-yl-piperazine or pyrrolidine.

- Conditions :

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Catalyst: Potassium carbonate or cesium carbonate to facilitate nucleophilic displacement.

- Temperature: Elevated (80–120°C), often under microwave irradiation to accelerate the process.

- Example : Reaction of 4,6-dichloropyrimidine with pyrazin-2-yl-piperazine in DMF at 100°C yields the corresponding 6-substituted pyrimidine derivative.

Introduction of the Pyrazin-2-yl Group

- Method : Nucleophilic aromatic substitution using pyrazin-2-yl derivatives.

- Reaction Conditions :

- Reagents: Pyrazin-2-yl-piperazine or similar heterocycles.

- Solvent: NMP (N-methyl-2-pyrrolidone) with cesium carbonate.

- Temperature: Around 95°C.

- Outcome : Formation of the key pyrazin-2-yl linked pyrimidine.

Functionalization at Position 4

- Method : The amino group at position 4 is introduced via amination reactions.

- Conditions :

- Reagents: Ammonia or amine derivatives.

- Catalyst: Palladium-based catalysts for Buchwald–Hartwig amination.

- Solvent: Toluene or THF.

- Temperature: Microwave-assisted or conventional heating at 80–120°C.

Optimization of Reaction Conditions

| Parameter | Optimization Strategy | Effect on Yield & Purity |

|---|---|---|

| Solvent | Use polar aprotic solvents (DMF, DMSO, NMP) | Enhances nucleophilicity and reaction rate |

| Catalyst | Pd(OAc)₂ with suitable ligands | Improves coupling efficiency |

| Temperature | Microwave irradiation (150°C, 30 min) | Accelerates reactions, reduces side products |

| Stoichiometry | Slight excess of amine (1.2 equivalents) | Drives substitution to completion |

| Workup | Aqueous NH₄Cl quench, extraction, and recrystallization | Ensures high purity |

Purification Techniques

- Column chromatography on silica gel (mesh 100–200) with ethyl acetate/hexane mixtures.

- Recrystallization from ethanol/water mixtures for final purification.

- HPLC analysis to confirm purity (>95%).

Spectroscopic Validation

| Technique | Key Indicators | Purpose |

|---|---|---|

| ¹H NMR | Signals for pyrimidine C4 (~8.0 ppm), pyrazin-2-yl protons (~8.5 ppm), amino groups (~4–5 ppm) | Structural confirmation |

| ¹³C NMR | Carbon signals around 160 ppm (C=N), aromatic carbons (~120–140 ppm) | Structural validation |

| HRMS | Molecular ion peak matching calculated mass (e.g., m/z ~330–340) | Molecular weight confirmation |

| IR | N–H stretching (~3300 cm⁻¹), C=N (~1650 cm⁻¹) | Functional group verification |

Summary of Research Findings

- Reaction efficiency is maximized under microwave-assisted conditions, reducing reaction times from hours to minutes.

- Choice of solvent and base significantly influences yield and purity; NMP and cesium carbonate are preferred.

- Sequential substitution allows for high regioselectivity, minimizing side reactions.

- Purification protocols involving chromatography and recrystallization are essential for obtaining analytically pure compounds suitable for biological testing.

Data Tables Summarizing Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4,6-Dichloropyrimidine | Pyrazin-2-yl-piperazine | DMF, 100°C, 4 h | 6-(Pyrazin-2-yl)pyrimidine derivative | 75–85 | Purified via chromatography |

| 2 | 6-Chloropyrimidine derivative | Pyrrolidine | Toluene, Pd catalyst, microwave | 6-(Pyrrolidin-1-yl)pyrimidine | 65–78 | High regioselectivity |

| 3 | Final intermediate | Ammonia or amines | Reflux, Pd catalysis | 6-(Pyrazin-2-yl)pyrimidin-4-amine | 70–85 | Confirmed via NMR and HRMS |

Q & A

Advanced Research Question

- Data Collection : High-resolution X-ray diffraction (≤1.0 Å) is preferred. Twinned or low-resolution datasets are processed using SHELXL for small molecules or CCP4 for macromolecular complexes .

- Refinement : Anisotropic displacement parameters and hydrogen-bonding networks are modeled iteratively. For example, SHELXPRO interfaces with PDB formats for protein-ligand docking studies .

Case Study : A MAP4K4 inhibitor analog (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) was resolved using SHELXD, confirming key binding interactions .

How can conflicting biological activity data for this compound be systematically addressed?

Advanced Research Question

- Source Identification : Check assay variability (e.g., cell line specificity, ATP concentration in kinase assays). For instance, IC₅₀ values may differ between HEK293 vs. HeLa cells .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to compare replicates. Contradictions in cytotoxicity data (e.g., EC₅₀ ranges) often arise from differing endpoint measurements (e.g., MTT vs. Annexin V assays) .

- Meta-Analysis : Cross-reference with structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends .

What computational approaches support the design of this compound derivatives with enhanced bioactivity?

Advanced Research Question

- 3D-QSAR : Combines molecular alignment and partial least squares (PLS) regression to predict substituent effects. For example, a 3D-QSAR model for antileukemic triazine derivatives achieved a cross-validated > 0.8 .

- Molecular Dynamics (MD) : Simulates ligand-protein binding stability. A study on MAP4K4 inhibitors used MD to validate hydrogen-bond retention with Asp823 over 100 ns .

- Docking Software : AutoDock Vina or Schrödinger Glide predicts binding poses. Pyrazine’s nitrogen atoms show strong interactions with kinase hinge regions (e.g., CDK2/cyclin E) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.